Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate
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Overview
Description
Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which cyclizes to form the isoxazole ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-oxo-5-methylisoxazole-4-carboxylate.
Reduction: Formation of 3-hydroxy-5-methylisoxazole-4-carbinol.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the ester functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-hydroxy-5-methylisoxazole-4-carboxylate can be compared with other similar compounds such as:
- Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate
- 3-Hydroxy-5-methylisoxazole
- Ethyl 5-hydroxy-2-methylindole-3-carboxylate
Uniqueness
The presence of both a hydroxyl group and an ester group in this compound makes it unique compared to other isoxazole derivatives.
Properties
Molecular Formula |
C7H9NO4 |
---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
ethyl 5-methyl-3-oxo-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-3-11-7(10)5-4(2)12-8-6(5)9/h3H2,1-2H3,(H,8,9) |
InChI Key |
CHVZNPAURZUUMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ONC1=O)C |
Origin of Product |
United States |
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